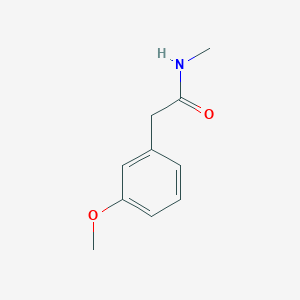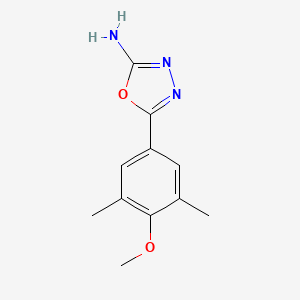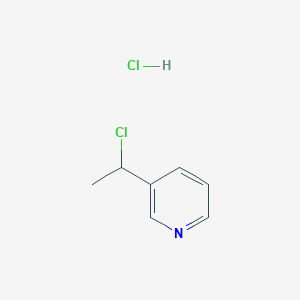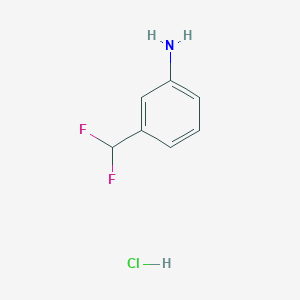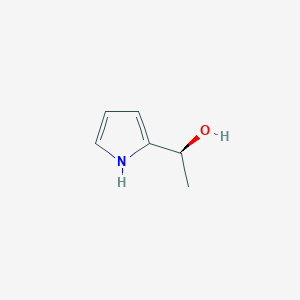
2-Chloro-5-(3-nitrobenzoyl)pyridine
Descripción general
Descripción
“2-Chloro-5-(3-nitrobenzoyl)pyridine” is a chemical compound with the molecular formula C12H7ClN2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of substituted pyridines, such as “2-Chloro-5-(3-nitrobenzoyl)pyridine”, can be achieved via a ring cleavage methodology reaction. This involves the remodeling of 3-formyl (aza)indoles/benzofurans . Another method for preparing 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, then synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(3-nitrobenzoyl)pyridine” can be analyzed using various spectroscopic techniques. The optimized bond lengths, bond angles, and dihedral angles of the compound can be calculated using ab-initio Hartree–Fock and Density functional method (B3LYP/B3PW91) employing the 6-31+G (d,p), and 6-311++G (d,p) basis sets .Aplicaciones Científicas De Investigación
1. Synthesis and Application of Trifluoromethylpyridines
- Summary of Application : 2-Chloro-5-(3-nitrobenzoyl)pyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests .
- Methods of Application : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported . 2,3,5-DCTF is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton
- Summary of Application : 2-Chloro-5-(3-nitrobenzoyl)pyridine is used in the synthesis of imidazo[4,5-b]pyridines , which are important heterocycles due to their broad spectrum of bioactivities .
- Methods of Application : The synthesis involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .
- Results or Outcomes : The synthesis pathway is green, simple, and superior compared with other already reported procedures, with the high abundance of reagents and great ability in expanding the structural diversity .
3. Pyridinium Salts
- Summary of Application : Pyridinium salts, which can be synthesized from 2-Chloro-5-(3-nitrobenzoyl)pyridine, are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application : This review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
- Results or Outcomes : Pyridinium salts are important for their applications in materials science and biological issues related to gene delivery .
4. Synthesis of 3-chloro-2-(3-nitrobenzoyl)-5-(trifluoromethyl)pyridine
- Summary of Application : 2-Chloro-5-(3-nitrobenzoyl)pyridine is used in the synthesis of 3-chloro-2-(3-nitrobenzoyl)-5-(trifluoromethyl)pyridine , which is a chemical intermediate used in various chemical reactions .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The synthesized compound is used as a chemical intermediate in various chemical reactions .
5. Production of 2-Chloro-5-Nitrobenzoic Acid
- Summary of Application : 2-Chloro-5-(3-nitrobenzoyl)pyridine is used in the production of 2-chloro-5-nitrobenzoic acid . This compound is used in various chemical reactions .
- Methods of Application : The production process involves nitration, alkali dissolution, and acid precipitation based on o-chlorobenzoic acid as a raw material .
6. Generation of Fungicides and Insecticides
- Summary of Application : 2-Chloro-5-(3-nitrobenzoyl)pyridine is used to generate fungicides and insecticides in industry .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The synthesized compounds are used in the protection of crops from pests .
Safety And Hazards
The safety data sheet for a similar compound, 2-Chloro-5-nitrobenzoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
The future directions for the research and development of “2-Chloro-5-(3-nitrobenzoyl)pyridine” and similar compounds could involve the synthesis of substituted pyridines with diverse functional groups. These compounds are important structural motifs found in numerous bioactive molecules, and there is a need for robust methods allowing the selective introduction of multiple functional groups .
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3/c13-11-5-4-9(7-14-11)12(16)8-2-1-3-10(6-8)15(17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKHOESPYDIQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-nitrobenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



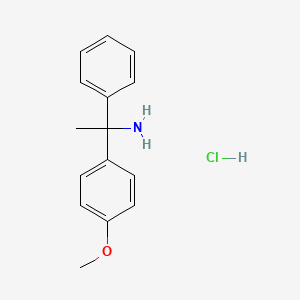
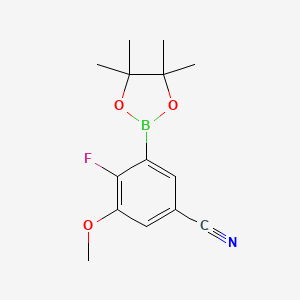
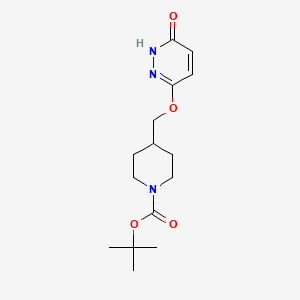
![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B1421675.png)
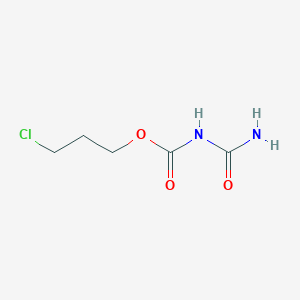
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)

